molecular formula C24H16 B1591875 9-(Naphthalen-1-yl)anthracene CAS No. 7424-70-6

9-(Naphthalen-1-yl)anthracene

Cat. No. B1591875
CAS RN: 7424-70-6
M. Wt: 304.4 g/mol
InChI Key: YPNZWHZIYLWEDR-UHFFFAOYSA-N
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Description

9-(Naphthalen-1-yl)anthracene is a chemical compound with the molecular formula C24H16 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), where a naphthalene group is attached to the 9th carbon of the anthracene backbone .


Synthesis Analysis

The synthesis of 9-(Naphthalen-1-yl)anthracene and its derivatives often involves the Suzuki/Sonogashira cross-coupling reactions . This method allows for the introduction of diverse aromatic groups to the anthracene core, leading to a variety of derivatives with different properties .


Molecular Structure Analysis

The molecular structure of 9-(Naphthalen-1-yl)anthracene is characterized by the presence of a naphthalene group attached to the 9th carbon of the anthracene backbone . The packing structures of these compounds are influenced by the terminal substitutions .


Chemical Reactions Analysis

The chemical reactions involving 9-(Naphthalen-1-yl)anthracene are primarily related to its use as a host material in organic light-emitting diodes (OLEDs) . The compound exhibits both fluorescent and phosphorescent light emission .


Physical And Chemical Properties Analysis

9-(Naphthalen-1-yl)anthracene exhibits high thermal stability with decomposition temperatures (Td) ranging from 221 to 484 °C . It also shows blue emission with a high quantum yield (Φf = 0.20—0.75) . The compound’s physical and chemical properties are strongly affected by different substituents .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound has been utilized in the development of efficient blue fluorescent OLEDs. The molecular structure of 9-(Naphthalen-1-yl)anthracene allows for good thermal stability and suitable energy levels that match well with hole and electron transporting layers, making it an excellent candidate for blue emissive materials in OLEDs .

Electroluminescent Properties

9-(Naphthalen-1-yl)anthracene derivatives have been synthesized to study their electroluminescent (EL) properties. These compounds are used in multilayer devices to enhance the EL performance, indicating their potential in advanced display and lighting technologies .

Photophysical Properties

The photophysical properties of anthracene-based derivatives, including 9-(Naphthalen-1-yl)anthracene, have been extensively studied. These compounds exhibit promising characteristics for applications in photovoltaic devices and sensors due to their fluorescence emission and absorption capabilities .

Synthesis and Characterization

The synthesis process of 9-(Naphthalen-1-yl)anthracene involves cross-coupling reactions which yield good results. The characterization of these compounds provides valuable insights into their structural and electronic properties, which are crucial for their application in various scientific research fields .

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation when handling 9-(Naphthalen-1-yl)anthracene . It’s also advised to obtain special instructions before use .

Future Directions

The future directions for 9-(Naphthalen-1-yl)anthracene research are likely to focus on its applications in OLEDs . The strategy of designing a host with balanced hole and electron transporting properties is seen as a practical way to achieve highly efficient and low roll-off deep blue OLEDs .

properties

IUPAC Name

9-naphthalen-1-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNZWHZIYLWEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594295
Record name 9-(Naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7424-70-6
Record name 9-(Naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A Grignard reagent was prepared from 1-bromonaphthalene and magnesium in diethyl ether under an inert atmosphere. The reagent was reacted with 9-anthrone. The reaction was quenched with hydrochloric acid, and the mixture was purified as usual, to give the desired 9-α-naphthylanthracene.
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Synthesis routes and methods II

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